Ethyl 2-bromo-4-chlorobenzoate
Overview
Description
Ethyl 2-bromo-4-chlorobenzoate: is an organic compound with the molecular formula C9H8BrClO2. It is a colorless crystalline solid commonly used as an intermediate in organic synthesis. This compound is known for its role in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
Target of Action
Ethyl 2-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2
Mode of Action
It’s known that benzylic halides can undergo free radical reactions . For instance, N-bromosuccinimide (NBS) can remove a hydrogen atom from the benzylic position, forming a benzylic radical . This radical can then react with NBS to form a brominated compound
Pharmacokinetics
The compound has a log P value (iLOGP) of 2.35, indicating moderate lipophilicity . Its skin permeation (log Kp) is -5.17 cm/s .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-chlorobenzoate can be synthesized through various methods. One common route involves the esterification of 2-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 2-bromo-4-chlorobenzyl alcohol.
Oxidation: Formation of 2-bromo-4-chlorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-chlorobenzoate has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-bromo-4-chlorobenzoate can be compared with other similar compounds, such as:
- Ethyl 4-bromo-2-chlorobenzoate
- Ethyl 5-bromo-2-chlorobenzoate
- Ethyl 4-chlorobenzoate
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
ethyl 2-bromo-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXFSIXDJSOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681765 | |
Record name | Ethyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690260-90-3 | |
Record name | Ethyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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